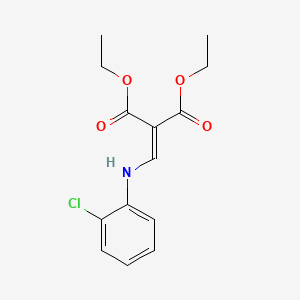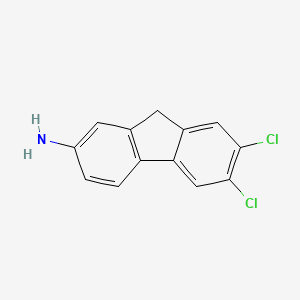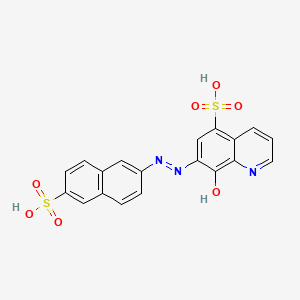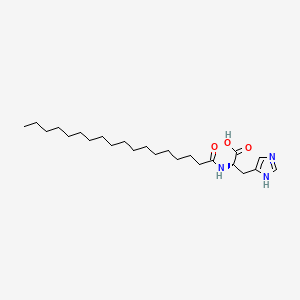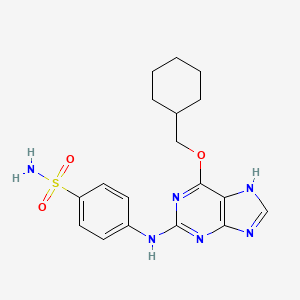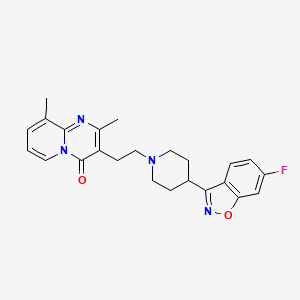
Ocaperidone
Overview
Description
Ocaperidone is a benzisoxazole antipsychotic compound that was initially developed by Janssen Pharmaceuticals. It is known for its high affinity for serotonin and dopamine receptors, making it a potent neuroleptic agent. This compound was investigated for its potential use in treating schizophrenia and schizoaffective disorders .
Mechanism of Action
Target of Action
Ocaperidone is a benzisoxazol piperidine antipsychotic that primarily binds with high affinity to several receptors . These include:
These receptors play crucial roles in various neurological and physiological processes, including mood regulation, sleep, and motor control.
Mode of Action
This compound acts as an antagonist primarily at the 5HT and D2 receptors . This means it blocks the action of serotonin and dopamine at these receptors. The proposed mechanism of action is the central D2 receptor blockade, which is common to all neuroleptics used to treat positive symptoms of schizophrenia .
Biochemical Pathways
Its antagonistic action on the d2 and 5ht receptors suggests it may influence the dopaminergic and serotonergic pathways, which are involved in mood regulation and other cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on the D2 and 5HT receptors. By blocking these receptors, this compound can modulate neurotransmission in the brain, potentially alleviating symptoms of disorders like schizophrenia .
Biochemical Analysis
Biochemical Properties
Ocaperidone primarily binds with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha2 adrenergic receptors, dopamine D2 receptors, and histamine H1 receptors . As an antagonist at these receptors, this compound inhibits their activity, which is crucial in its role as an antipsychotic. The compound’s interaction with these receptors modulates neurotransmitter release and neuronal activity, contributing to its therapeutic effects in managing symptoms of schizophrenia .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. By blocking dopamine D2 receptors, it reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia . Additionally, this compound’s antagonistic action on serotonin receptors affects cell signaling pathways and gene expression, leading to alterations in neurotransmitter levels and neuronal communication . These interactions can impact cellular metabolism and overall cell function, contributing to the compound’s therapeutic and side effects.
Molecular Mechanism
The primary mechanism of action of this compound involves the central D2 receptor blockade, which is common to all neuroleptics used to treat positive symptoms of schizophrenia . This compound also binds to serotonin receptors, alpha adrenergic receptors, and histamine receptors, inhibiting their activity. These binding interactions result in the modulation of neurotransmitter release and neuronal activity, leading to its antipsychotic effects . The compound’s ability to inhibit these receptors is crucial for its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that while this compound is effective at controlling symptoms of schizophrenia, its prolonged use can lead to an unacceptable amount of extrapyramidal side effects . These long-term effects are likely due to the compound’s interaction with multiple receptors and the resulting changes in neurotransmitter levels and neuronal activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively manages symptoms of schizophrenia by modulating neurotransmitter activity . At higher doses, the compound can produce toxic or adverse effects, including extrapyramidal side effects . These threshold effects highlight the importance of careful dosage management to balance therapeutic efficacy and minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that modulate neurotransmitter levels . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic and side effects. Understanding these metabolic pathways is crucial for optimizing this compound’s use in clinical settings.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its therapeutic efficacy and side effects. The distribution of this compound within the central nervous system is particularly important for its antipsychotic effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . These localization patterns are crucial for this compound’s interaction with receptors and other biomolecules, influencing its therapeutic and side effects.
Preparation Methods
The synthesis of ocaperidone involves a convergent synthetic route. The final step requires the attachment of the sidechain between 3-(2-bromoethyl)-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the proper formation of the desired product. Industrial production methods would likely involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
Ocaperidone undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ocaperidone has been extensively studied for its pharmacological properties. It has shown potent antagonistic activity at serotonin and dopamine receptors, making it effective in controlling symptoms of schizophrenia. Additionally, this compound has been used in research to understand the mechanisms of antipsychotic drugs and their effects on neurotransmitter systems .
Comparison with Similar Compounds
Ocaperidone is similar to other antipsychotic compounds like risperidone and haloperidol. it is distinguished by its higher potency and efficacy in animal studies. Compared to risperidone, this compound has shown a more balanced antagonism of serotonin and dopamine receptors, which may contribute to its unique pharmacological effects . Other similar compounds include benperidol, trifluperidol, and pirenperone .
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-15-4-3-10-29-23(15)26-16(2)19(24(29)30)9-13-28-11-7-17(8-12-28)22-20-6-5-18(25)14-21(20)31-27-22/h3-6,10,14,17H,7-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQNEJILGNNOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156042 | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ocaperidone is a benzisoxazol piperidine antipsychotic primarily binds and with high affinity to 5-HT2 (serotonin) receptors, alpha1 and alpha 2 adrenergic receptors, dopamine D2 receptors and histamine H1 receptors. Ocaperidone is an antagonist primarily at the 5HT and D2 receptors. A proposed mechanism of action is the central D2 receptor blockade which is common to all neuroleptics that are used to treat positive symptoms of schizophrenia. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
129029-23-8 | |
| Record name | Ocaperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129029-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ocaperidone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129029238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ocaperidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ocaperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCAPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26HUS7139V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)
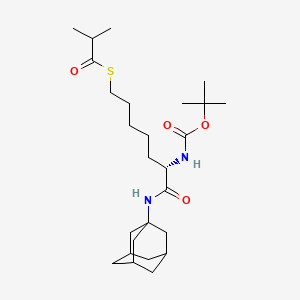
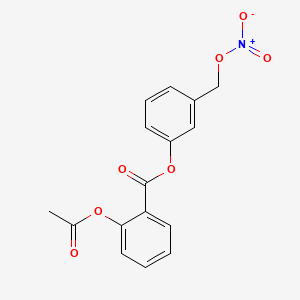
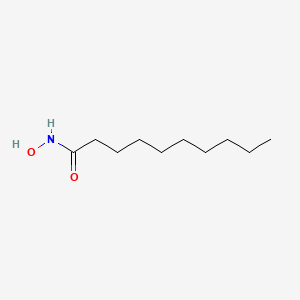
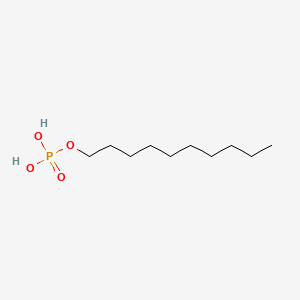
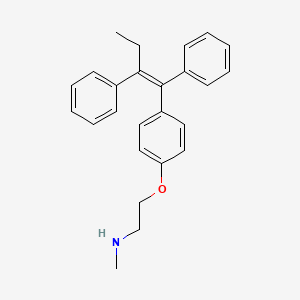
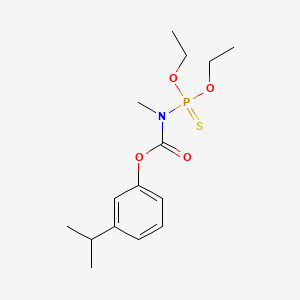
![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)
